(6-ethynylpyridin-3-yl)methanol
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Overview
Description
(6-ethynylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol It is characterized by the presence of an ethynyl group attached to the pyridine ring at the 6-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, where the ethynyl group is introduced via a Grignard reaction with an appropriate pyridine derivative . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (6-ethynylpyridin-3-yl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(6-ethynylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of 6-ethynylpyridine-3-carboxylic acid.
Reduction: Formation of 6-ethynylpyridine-3-ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(6-ethynylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-ethynylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methanol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-ethynylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(6-ethynylpyridin-3-yl)amine: Similar structure but with an amine group instead of methanol.
(6-ethynylpyridin-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
Uniqueness
(6-ethynylpyridin-3-yl)methanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1207627-42-6 |
---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.1 |
Purity |
95 |
Origin of Product |
United States |
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